molecular formula C17H14BrN3O2S B11607523 (7Z)-3-(3-bromophenyl)-7-[(5-methylfuran-2-yl)methylidene]-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one

(7Z)-3-(3-bromophenyl)-7-[(5-methylfuran-2-yl)methylidene]-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one

Cat. No.: B11607523
M. Wt: 404.3 g/mol
InChI Key: JUGPCVKEHLTNGN-NVNXTCNLSA-N
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Description

(7Z)-3-(3-BROMOPHENYL)-7-[(5-METHYLFURAN-2-YL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE: is a complex organic compound featuring a thiazolo-triazine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7Z)-3-(3-BROMOPHENYL)-7-[(5-METHYLFURAN-2-YL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE typically involves multi-step organic reactionsCommon reagents used in these reactions include brominating agents, furan derivatives, and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(7Z)-3-(3-BROMOPHENYL)-7-[(5-METHYLFURAN-2-YL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated products. Substitution reactions can lead to the formation of various substituted derivatives .

Scientific Research Applications

(7Z)-3-(3-BROMOPHENYL)-7-[(5-METHYLFURAN-2-YL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (7Z)-3-(3-BROMOPHENYL)-7-[(5-METHYLFURAN-2-YL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(7Z)-3-(3-BROMOPHENYL)-7-[(5-METHYLFURAN-2-YL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE is unique due to its thiazolo-triazine core structure and the presence of both bromophenyl and methylfuran groups.

Properties

Molecular Formula

C17H14BrN3O2S

Molecular Weight

404.3 g/mol

IUPAC Name

(7Z)-3-(3-bromophenyl)-7-[(5-methylfuran-2-yl)methylidene]-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one

InChI

InChI=1S/C17H14BrN3O2S/c1-11-5-6-14(23-11)8-15-16(22)21-10-20(9-19-17(21)24-15)13-4-2-3-12(18)7-13/h2-8H,9-10H2,1H3/b15-8-

InChI Key

JUGPCVKEHLTNGN-NVNXTCNLSA-N

Isomeric SMILES

CC1=CC=C(O1)/C=C\2/C(=O)N3CN(CN=C3S2)C4=CC(=CC=C4)Br

Canonical SMILES

CC1=CC=C(O1)C=C2C(=O)N3CN(CN=C3S2)C4=CC(=CC=C4)Br

Origin of Product

United States

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